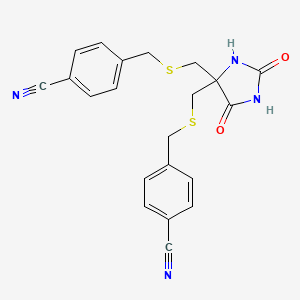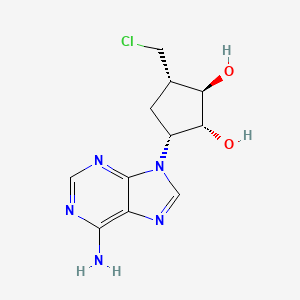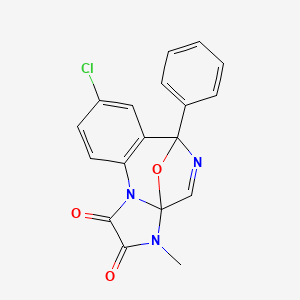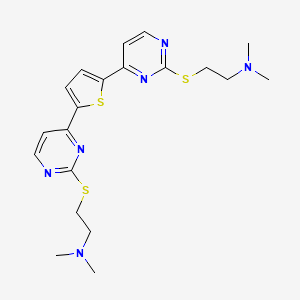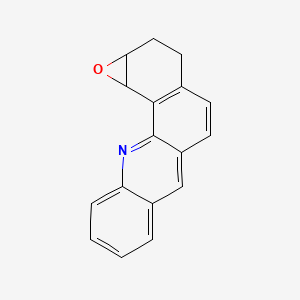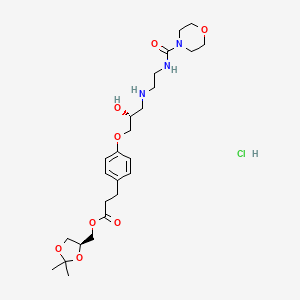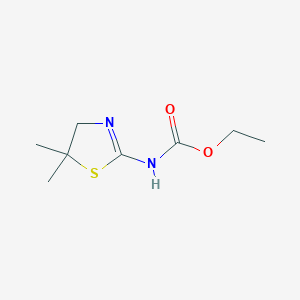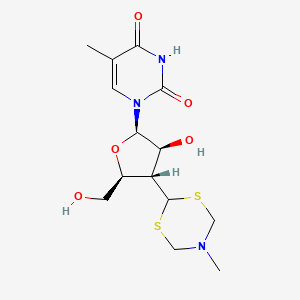
3'-(5-Me-1,3,5-dithiazin)-Ara-T
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(5-Methyl-1,3,5-dithiazin)-Ara-T is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dithiazin ring, which is a sulfur-containing heterocycle, attached to an arabinofuranosyl moiety. The presence of sulfur atoms in the ring structure imparts distinctive chemical properties, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(5-Methyl-1,3,5-dithiazin)-Ara-T typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
-
Formation of the Dithiazin Ring: : The dithiazin ring can be synthesized through the cyclization of a dithioamide with a suitable aldehyde or ketone under acidic conditions. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures (around 60-80°C).
-
Attachment to Arabinofuranosyl Moiety: : The synthesized dithiazin ring is then coupled with an arabinofuranosyl derivative. This step often involves glycosylation reactions, where the arabinofuranosyl moiety is activated using a promoter like trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis of 3’-(5-Methyl-1,3,5-dithiazin)-Ara-T would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters, and the use of automated systems for precise addition of reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
3’-(5-Methyl-1,3,5-dithiazin)-Ara-T can undergo various chemical reactions, including:
-
Oxidation: : The sulfur atoms in the dithiazin ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction of the dithiazin ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of thiols or thioethers.
-
Substitution: : The methyl group on the dithiazin ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid, room temperature to 50°C.
Reduction: LiAlH₄, NaBH₄, dry ether, 0°C to room temperature.
Substitution: NaH, alkyl halides, dimethylformamide (DMF), 0°C to 60°C.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various alkylated dithiazin derivatives.
Aplicaciones Científicas De Investigación
3’-(5-Methyl-1,3,5-dithiazin)-Ara-T has several applications in scientific research:
-
Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
-
Biology: : Investigated for its potential as a biochemical probe. The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme functions and protein-ligand interactions.
-
Medicine: : Explored for its therapeutic potential. The compound’s unique structure may offer new avenues for drug development, particularly in targeting diseases involving sulfur metabolism.
-
Industry: : Utilized in the development of new materials. The dithiazin ring’s properties can be harnessed to create polymers and other materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of 3’-(5-Methyl-1,3,5-dithiazin)-Ara-T involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the dithiazin ring can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3’-(5-Methyl-1,3,5-thiadiazin)-Ara-T: Similar structure but with a thiadiazin ring instead of dithiazin.
3’-(5-Methyl-1,3,5-trithiazin)-Ara-T: Contains an additional sulfur atom in the ring.
3’-(5-Methyl-1,3,5-oxadiazin)-Ara-T: Features an oxygen atom in place of one sulfur atom.
Uniqueness
3’-(5-Methyl-1,3,5-dithiazin)-Ara-T is unique due to its specific arrangement of sulfur atoms in the dithiazin ring, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
130468-30-3 |
|---|---|
Fórmula molecular |
C14H21N3O5S2 |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
1-[(2R,3S,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-(5-methyl-1,3,5-dithiazinan-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O5S2/c1-7-3-17(14(21)15-11(7)20)12-10(19)9(8(4-18)22-12)13-23-5-16(2)6-24-13/h3,8-10,12-13,18-19H,4-6H2,1-2H3,(H,15,20,21)/t8-,9-,10+,12-/m1/s1 |
Clave InChI |
PXOXRQIUIYRJIA-MWGHHZFTSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)C3SCN(CS3)C)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C3SCN(CS3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


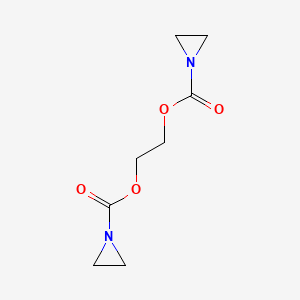

![3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12794480.png)
![2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B12794483.png)
